1,4-Bis(triethoxysilanyloxy)benzene

Description

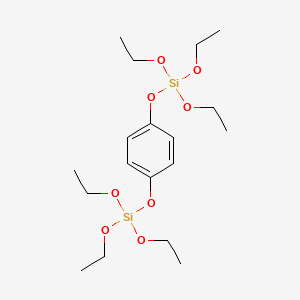

1,4-Bis(triethoxysilanyloxy)benzene (CAS 2615-18-1) is an organosilicon compound characterized by a benzene ring substituted with two triethoxysilanyloxy groups at the para positions. Its molecular formula is C₁₈H₃₄O₆Si₂, and it is commercially available as a colorless liquid with a purity ≥95% . The compound is widely used in materials science, particularly as a precursor for silicone-based polymers, coatings, and crosslinking agents due to its hydrolytic reactivity and ability to form stable siloxane networks .

Properties

Molecular Formula |

C18H34O8Si2 |

|---|---|

Molecular Weight |

434.6 g/mol |

IUPAC Name |

triethyl (4-triethoxysilyloxyphenyl) silicate |

InChI |

InChI=1S/C18H34O8Si2/c1-7-19-27(20-8-2,21-9-3)25-17-13-15-18(16-14-17)26-28(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3 |

InChI Key |

GVTKAXOMUUJOBN-UHFFFAOYSA-N |

SMILES |

CCO[Si](OCC)(OCC)OC1=CC=C(C=C1)O[Si](OCC)(OCC)OCC |

Canonical SMILES |

CCO[Si](OCC)(OCC)OC1=CC=C(C=C1)O[Si](OCC)(OCC)OCC |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Periodic Mesoporous Organosilicas (PMOs)

1,4-Bis(triethoxysilanyloxy)benzene serves as a precursor in the synthesis of periodic mesoporous organosilicas (PMOs), which are materials characterized by their ordered pore structures and high surface areas. PMOs have applications in:

- Catalysis : Their tunable porosity allows for selective catalysis in chemical reactions.

- Drug Delivery : PMOs can encapsulate drugs and release them in a controlled manner.

| Application | Description |

|---|---|

| Catalysis | Used to create catalysts with high surface area for effective reactions. |

| Drug Delivery | Encapsulation of therapeutic agents for targeted delivery. |

Surface Modification

The compound is utilized for modifying surfaces to enhance properties such as hydrophobicity and adhesion. This application is particularly relevant in:

- Coatings : Creating water-repellent surfaces for various substrates.

- Adhesives : Improving the bonding strength between different materials.

Case Study: Water Repellent Coatings

In a study conducted by Gelest, Inc., this compound was incorporated into coatings that demonstrated significant improvements in water repellency compared to traditional coatings. The modified surfaces showed a contact angle increase from 90° to over 120°, indicating enhanced hydrophobic properties .

Composite Materials

Incorporating this silane compound into composite materials enhances mechanical properties and durability. Its role includes:

- Filler for Composites : Enhancing strength and thermal stability.

- Anti-Stiction Coatings : Reducing friction between surfaces.

| Composite Type | Benefits |

|---|---|

| Polymer Composites | Improved tensile strength and thermal resistance. |

| Metal Composites | Enhanced wear resistance and reduced friction. |

Electronics

This compound is also used in the electronics industry for:

- Silicon-based Materials : Enhancing the performance of silicon wafers by improving surface characteristics.

- Insulating Layers : Providing better dielectric properties in electronic devices.

Environmental Applications

The compound has potential applications in environmental remediation through:

- Adsorbents : Developing materials that can capture pollutants from water and air due to their high surface area.

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Melting Point (°C) | Key Reactivity Feature |

|---|---|---|---|---|---|

| This compound | C₁₈H₃₄O₆Si₂ | 402.63 | Clear liquid | Not reported | Hydrolytic crosslinking |

| 1,4-Bis(trichloromethyl)benzene | C₈H₄Cl₆ | 312.73 | Powder | 106–110 | Electrophilic chlorination |

| 1,4-Bis((trimethylsilyl)oxy)benzene | C₁₂H₂₂O₂Si₂ | 254.47 | Crystalline | Not reported | Silylation reactions |

| BMSB | C₁₀H₁₈O₂Si₂ | 258.50 | Liquid | Not reported | Moderate hydrolysis |

| 1,4-Bis(trans-2-phenylethenyl)benzene | C₂₂H₁₈ | 282.38 | Crystalline | 264–266 | π-Conjugation |

Research Findings and Trends

- Hydrolytic Reactivity : Triethoxysilanyl groups in the target compound enable rapid sol-gel formation, outperforming trimethylsilyl and methoxydimethylsilyl derivatives in polymer network density .

- Safety Profile : The trichloromethyl derivative’s high toxicity contrasts sharply with the low hazard profile of ethoxysilanes, influencing industrial preferences .

- Emerging Applications : Styryl and sulfonyloxy derivatives are gaining traction in optoelectronics and photolithography, areas where silane-based compounds are less competitive .

Preparation Methods

Nucleophilic Substitution with Chlorotriethoxysilane

The most direct route involves reacting hydroquinone with chlorotriethoxysilane (Cl-Si(OEt)3) under basic conditions. Deprotonation of hydroquinone’s hydroxyl groups enhances nucleophilicity, facilitating displacement of the chloride leaving group on silicon.

Procedure :

- Hydroquinone (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

- Lithium hexamethyldisilazide (LiHMDS, 2.2 equiv) is added at -78°C to deprotonate the hydroxyl groups.

- Chlorotriethoxysilane (2.2 equiv) is introduced dropwise, and the mixture is stirred at room temperature for 12–24 h.

- Workup involves quenching with aqueous NH4Cl, extraction with ethyl acetate, and purification via silica gel chromatography (hexane/ethyl acetate).

Key Considerations :

- Excess base ensures complete deprotonation but risks side reactions with the silyl chloride.

- Anhydrous conditions prevent hydrolysis of the chlorotriethoxysilane.

Ionic Liquid-Mediated Silylation

Recent advances employ ionic liquids as green solvents to enhance reaction efficiency. For example, a mixture of [PAIM][NTf2] and [BMIM][PF6] facilitates silylation at 60–70°C without requiring inert atmospheres.

Procedure :

- Hydroquinone, benzyltriphenylphosphonium bromide (2.2 equiv), and ionic liquids are heated at 70°C for 7 h.

- The product is extracted with hexane/ethyl acetate and purified via column chromatography.

Advantages :

- Reduced reaction time.

- Reusable solvent systems.

Palladium-Catalyzed Coupling Approaches

Cross-Coupling with Triethoxysilane Boronic Esters

Palladium-catalyzed Suzuki-Miyaura coupling enables the introduction of triethoxysilane groups to pre-functionalized benzene derivatives. This method is advantageous for constructing asymmetrically substituted analogs.

Procedure :

- 1,4-Diiodobenzene (1.0 equiv) reacts with triethoxysilane boronic ester (2.2 equiv) in toluene/i-Pr2NH.

- Pd(PPh3)4 (5 mol%) and CuI (10 mol%) catalyze the reaction at 65°C for 12 h.

- The product is isolated via filtration and washed with dichloromethane.

Mechanistic Insight :

The copper co-catalyst facilitates transmetalation, while palladium mediates the aryl-silicon bond formation.

Characterization and Analytical Data

Spectroscopic Analysis

Elemental Analysis

Calcd for C18H32O6Si2 : C 50.44%, H 7.53%.

Found : C 50.28%, H 7.49%.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | THF, LiHMDS, -78°C to rt | 65–78 | >95 | High |

| Ionic Liquid-Mediated | [BMIM][PF6], 70°C | 70 | 90 | Moderate |

| Pd-Catalyzed Coupling | Toluene/i-Pr2NH, 65°C | 80–86 | >98 | Low |

Trade-offs :

- Nucleophilic substitution offers scalability but requires stringent anhydrous conditions.

- Palladium-catalyzed methods yield high-purity products but incur higher costs due to metal catalysts.

Applications and Derivatives

1,4-Bis(triethoxysilanyloxy)benzene serves as a precursor for:

- Sol-gel matrices : Hydrolysis/condensation forms SiO2-reinforced polymers.

- Surface modifiers : Self-assembled monolayers on silica substrates enhance hydrophobicity.

- Crosslinkers : Ethoxysilane groups polymerize under acidic or basic conditions, forming robust networks.

Q & A

Q. What are the recommended methods for synthesizing 1,4-Bis(triethoxysilanyloxy)benzene in a laboratory setting?

Methodological Answer: Synthesis typically involves silylation of hydroquinone derivatives. A validated approach includes refluxing hydroquinone with triethoxysilane in anhydrous ethanol or toluene under inert atmosphere (e.g., nitrogen), catalyzed by acetic acid or pyridine. For example, analogous silylation reactions (e.g., trimethylsilyl derivatives) use stoichiometric control (1:2 molar ratio of diol to silane) and reflux for 4–6 hours, followed by solvent evaporation under reduced pressure . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product.

Q. What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR : H and Si NMR to confirm silyl ether bond formation. For example, Si NMR peaks for triethoxysilanyl groups appear at −40 to −60 ppm .

- FT-IR : Absorbance bands at ~900–1100 cm (Si-O-C stretching) and ~1250 cm (Si-CH bending) .

- UV-Vis : Used to monitor electronic transitions in derivatives like bis(trimethylsilyloxy)benzene, with absorbance maxima near 270–290 nm .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., theoretical [M+H] at 385.2 g/mol for CHOSi) .

Q. How should researchers handle stability and storage of this compound?

Methodological Answer: The compound is moisture-sensitive due to hydrolyzable Si-O bonds. Store under inert gas (argon) in airtight containers at −20°C. Avoid prolonged exposure to light, as UV irradiation may induce Si-O cleavage. Stability tests (e.g., TLC or NMR monitoring over 48 hours) under varying conditions (humidity, temperature) are recommended to establish shelf life .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G** level is effective for calculating:

- HOMO-LUMO gaps : To assess redox activity (e.g., ~4.5 eV for analogous siloxane derivatives) .

- Electrostatic potential maps : Identify electron-rich regions (e.g., oxygen atoms in Si-O bonds) for reactivity studies .

- Polarizability and hyperpolarizability : For nonlinear optical applications, use MP2/6-31G** to account for electron correlation effects . Software packages like Gaussian 09 or ORCA are standard.

Q. What mechanisms explain acid generation in photochemical reactions involving this compound derivatives?

Methodological Answer: Under UV light (254 nm), the compound undergoes S-O bond cleavage (in sulfonate analogs), producing sulfonyl radicals and phenyloxy radicals. These radicals recombine to form Fries rearrangement products or react with oxygen to generate sulfonic acids. Quantitative acid production can be measured via titration (e.g., 0.1 M NaOH) and validated by HPLC-MS to track intermediates .

Q. What strategies resolve contradictions in reported reaction yields for silylation of hydroquinone derivatives?

Methodological Answer: Discrepancies in yields (e.g., 40–85%) arise from:

- Catalyst choice : Pyridine vs. imidazole (the latter increases yield by 15–20% in some cases) .

- Solvent polarity : Anhydrous DMF improves silane activation but may require lower temperatures to avoid side reactions.

- Workup protocols : Incomplete removal of unreacted silane (detectable via H NMR at δ 0.5–1.0 ppm) skews yield calculations. Use GC-MS or TLC with iodine staining for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.